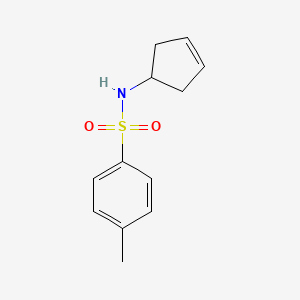

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide

描述

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopentenyl group attached to the sulfonamide nitrogen and a methyl-substituted aromatic ring. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. This article compares this compound with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and applications.

属性

IUPAC Name |

N-cyclopent-3-en-1-yl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2-3,6-9,11,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSQVTSZRRDXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460545 | |

| Record name | N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216578-30-2 | |

| Record name | N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Setup

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1 | Cyclopent-3-en-1-amine | Typically used as free amine or generated in situ |

| 2 | 4-Methylbenzenesulfonyl chloride (p-TsCl) | Sulfonylating agent |

| 3 | Base (e.g., triethylamine or pyridine) | Neutralizes HCl byproduct |

| 4 | Solvent | Dichloromethane (CH2Cl2), THF, or acetonitrile |

| 5 | Temperature | 0 °C to room temperature |

| 6 | Reaction time | 1–4 hours, depending on scale and conditions |

Typical Procedure

- Dissolution : The amine is dissolved in anhydrous dichloromethane under inert atmosphere (nitrogen or argon).

- Base addition : A stoichiometric amount of base such as triethylamine is added to the solution to scavenge HCl formed during the reaction.

- Sulfonyl chloride addition : 4-methylbenzenesulfonyl chloride is added dropwise at 0 °C to control the exothermic reaction.

- Stirring : The mixture is stirred at 0 °C to room temperature for 1–4 hours until completion, monitored by TLC or HPLC.

- Workup : The reaction mixture is washed with water or brine to remove inorganic salts and residual base.

- Purification : The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures).

Reaction Mechanism Insights

- The nucleophilic amine attacks the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate.

- Chloride ion is displaced, yielding the sulfonamide bond.

- The base neutralizes the released HCl, preventing protonation of the amine and side reactions.

Data Table: Representative Reaction Conditions and Yields from Literature

Purification and Characterization

- Purification : Flash column chromatography on silica gel is the preferred method, using gradient elution with hexane and ethyl acetate.

- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy (S=O stretch near 1150-1350 cm⁻¹), and mass spectrometry.

- Crystallography : Single-crystal X-ray diffraction can be used for stereochemical confirmation if applicable.

Summary of Key Research Findings

- The classical sulfonylation of cyclopent-3-en-1-amine with 4-methylbenzenesulfonyl chloride under basic conditions is efficient, yielding the target sulfonamide in high purity and yield.

- Copper-catalyzed conjugate addition methodologies provide an alternative route with potential for stereoselective synthesis of related sulfonamide derivatives.

- Emerging photoredox catalysis techniques offer innovative approaches to constructing cyclopentane frameworks that could be adapted for sulfonamide synthesis.

- Reaction parameters such as temperature, solvent, and base choice critically influence yield and purity.

- Purification by silica gel chromatography remains the standard for isolating the product.

化学反应分析

Types of Reactions

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Sulfonamides have been widely studied for their pharmacological properties, particularly as enzyme inhibitors. The following sections detail specific applications of N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide:

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and cholinesterases:

- Carbonic Anhydrase Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may enhance cholinergic transmission, potentially improving cognitive function .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens:

- Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities against various strains, including E. coli and C. albicans .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamides has been recognized in several studies:

- Compounds derived from sulfonamides have been evaluated for their ability to inhibit inflammatory pathways, particularly by targeting the NLRP3 inflammasome, which plays a role in neuroinflammatory diseases . This suggests that this compound could be explored for treating conditions like multiple sclerosis.

Case Studies and Research Findings

Several studies have highlighted the applications of sulfonamides similar to this compound:

作用机制

The mechanism of action of N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopentene ring may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

4-Methoxy-N-(Cyclopentenylidene)benzenesulfonamide Derivatives

Examples :

Structural Differences :

- Substituent Position : The cyclopentenyl group is at the 2-position (vs. 3-position in the target compound), altering ring strain and conjugation.

- Aromatic Substitution : Methoxy group (electron-donating) replaces methyl (electron-neutral), increasing resonance effects on the benzene ring.

Implications :

N1-(2-Pyridylmethyl)-4-methylbenzenesulfonamide

Structural Differences :

- Substituent : A pyridylmethyl group replaces the cyclopentenyl group.

Implications :

- Increased solubility in aqueous media compared to the hydrophobic cyclopentenyl group.

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

Structural Differences :

- Substituent : A bulky chiral center with naphthyl and 4-methoxyphenyl groups.

Implications :

- High stereochemical purity (99% ee) suggests utility in asymmetric synthesis or enantioselective catalysis.

(±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide

Structural Differences :

- Substituent : A trans-dihydroxycyclohexyl ethyl group replaces the cyclopentenyl moiety.

Implications :

N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)

Structural Differences :

- Substituent : A chloroethyl group replaces the cyclopentenyl group.

Implications :

- The chlorine atom confers electrophilicity, making ClEATs a candidate for alkylation reactions.

- Reduced steric hindrance compared to cyclic substituents may enhance reactivity in nucleophilic substitutions.

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide

Structural Differences :

- Substituents : Cyclohexyl and ethyl groups are attached to the sulfonamide nitrogen.

Implications :

N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide

Structural Differences :

- Substituent: A quinoxaline thiol group replaces the cyclopentenyl moiety.

Implications :

- Thiol functionality enables disulfide bond formation, relevant in redox-active systems.

3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide

Structural Differences :

- Substituents: Amino and bromophenyl groups replace the cyclopentenyl and methyl groups.

Implications :

- The amino group offers a site for further functionalization (e.g., acetylation).

生物活性

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide, also known as N-cyclopent-3-enyl-4-methylbenzenesulfonamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The compound's molecular formula is with a molecular weight of approximately 239.32 g/mol. Its structure features a sulfonamide group, which is crucial for its biological activity. The presence of the cyclopentene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC50 values for these compounds ranged from 1.48 µM to 9.83 µM, indicating potent activity under hypoxic conditions .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Carbonic Anhydrases (CAs) : This compound may act as an inhibitor of specific isoforms of carbonic anhydrases (hCA I, II, IX), which are implicated in tumor growth and metastasis. The most active compounds in related studies showed inhibition constants (Ki) ranging from 94.4 nM to 6844 nM .

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, as indicated by increased levels of cleaved caspases 3 and 9 during cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Variant | Structure Features | Ki (nM) | Activity |

|---|---|---|---|

| 8a | Cyclopentane tail | 94.4 | Most active |

| 8b | Cyclohexane tail | 353.7 | Moderate activity |

| 8c | 4-Methylcyclohexane tail | 408 | Lower activity |

| 7a | Dimethyl tail | 6844 | Least active |

This table illustrates how variations in the lipophilic tail affect the potency of sulfonamide derivatives, emphasizing the importance of structural optimization in drug design.

Case Studies

Several case studies have explored the biological activity of related sulfonamides:

- Antimicrobial Activity : A study on benzothiazole derivatives showed that certain sulfonamides exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria . Although not directly related to this compound, these findings suggest a broader spectrum of biological activity for sulfonamide compounds.

- Inhibition Studies : Research has indicated that modifications to the sulfonamide group can significantly alter the inhibitory effects on specific enzymes involved in cancer progression . This highlights the potential for developing targeted therapies using this class of compounds.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide, and how are reaction conditions tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and cyclopent-3-en-1-amine. Key steps include:

- Reagent Choice : Use triethylamine as a base to deprotonate the amine and absorb HCl byproducts .

- Solvent Optimization : Dichloromethane or THF at 0–5°C minimizes side reactions like sulfonamide hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >75% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituents on the cyclopentene and sulfonamide groups. For example, the cyclopentene protons resonate at δ 5.5–6.0 ppm (olefinic) and δ 2.5–3.5 ppm (allylic) .

- X-ray Crystallography : SHELX software resolves bond lengths and angles (e.g., S–N bond ≈ 1.63 Å, C–S–O angles ≈ 105°), confirming stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and thermodynamic properties of this sulfonamide?

- Methodological Answer :

- Functional Selection : B3LYP/6-311++G(d,p) accurately models hybridization effects (e.g., cyclopentene ring puckering) and sulfonamide resonance .

- Thermochemical Analysis : Atomization energy calculations (error <2.4 kcal/mol) validate stability, while ionization potentials correlate with HOMO-LUMO gaps .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR coupling constants) and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare DFT-derived -coupling constants (using PBE0 hybrid functional) with experimental NMR. Discrepancies >1 Hz suggest solvation effects or conformational flexibility .

- Dynamic NMR : Variable-temperature studies detect rotameric interconversion (e.g., sulfonamide N–S rotation barriers) .

Q. What experimental strategies elucidate the biological activity mechanisms of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (e.g., IC determination via fluorometric assays) .

- Molecular Docking : AutoDock Vina simulates binding poses, focusing on sulfonamide interactions with catalytic zinc ions in enzymes .

Q. What crystallization protocols optimize single-crystal growth for high-resolution X-ray studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。